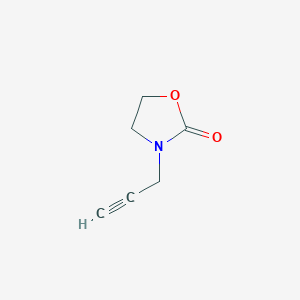

3-(Prop-2-yn-1-yl)oxazolidin-2-one

Description

Significance of 2-Oxazolidinones in Contemporary Organic Synthesis

The 2-oxazolidinone (B127357) ring system is a five-membered heterocyclic motif containing both nitrogen and oxygen, which has garnered considerable attention in organic and medicinal chemistry. nih.gov This structural framework is a key component in a variety of applications, most notably as chiral auxiliaries in asymmetric synthesis. wikipedia.org The pioneering work of Evans demonstrated that chiral oxazolidinones can direct the stereochemical outcome of various reactions, including aldol (B89426) additions, alkylations, and Diels-Alder reactions, with a high degree of control. wikipedia.orgorgsyn.org This capability has made them invaluable tools for the stereoselective synthesis of complex molecules.

Beyond their role as chiral auxiliaries, 2-oxazolidinones are recognized as important pharmacophores. nih.gov The oxazolidinone core is present in a number of synthetic antimicrobial agents, such as Linezolid, which are effective against multi-drug resistant Gram-positive bacteria. acs.orgnih.govmdpi.com Their mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase, is distinct from other antibiotic classes, making them crucial in combating resistant strains. nih.govmdpi.com The versatility of the 2-oxazolidinone scaffold allows for the introduction of various substituents, enabling the fine-tuning of their biological and chemical properties. nih.govacs.org

The N-Propargyl Moiety: Strategic Importance in Chemical Transformations

The propargyl group, a three-carbon unit containing a terminal alkyne, is a highly versatile functional group in organic synthesis. Its presence in a molecule, as in an N-propargyl derivative, opens up a wide array of possible chemical transformations. nih.govrsc.org The terminal alkyne can participate in a variety of reactions, including metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling), cycloadditions (e.g., "click" chemistry to form triazoles), and nucleophilic additions. nih.govnih.gov

The strategic importance of the N-propargyl moiety lies in its ability to serve as a handle for the introduction of molecular complexity. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that allows for the facile connection of the propargyl-containing molecule to another molecule bearing an azide (B81097) group. This has been widely exploited in drug discovery, bioconjugation, and materials science. nih.govnih.gov Furthermore, the alkyne can be reduced to either a cis- or trans-alkene, or to a fully saturated alkyl chain, providing access to a range of different structures from a single precursor. rsc.org The propargylic position is also activated for various transformations, further enhancing the synthetic utility of this functional group. mdpi.com

Scope and Research Focus on 3-(Prop-2-yn-1-yl)oxazolidin-2-one in Academic Contexts

The compound this compound combines the key features of both the 2-oxazolidinone scaffold and the N-propargyl moiety. As such, it has emerged as a valuable building block in academic research, primarily within the field of synthetic organic chemistry. Research efforts have focused on its synthesis and its application as a versatile intermediate for the preparation of more complex molecules.

One of the most common methods for the synthesis of this compound involves the alkylation of 2-oxazolidinone with propargyl bromide in the presence of a base. Another approach is the reaction of propargylamine (B41283) with a source of carbon dioxide, leading to the formation of the oxazolidinone ring.

Once synthesized, this compound serves as a precursor for a variety of chemical transformations. The terminal alkyne is a key reactive site. For example, it can undergo cycloaddition reactions to form triazole-linked oxazolidinone derivatives, which have been investigated for their potential biological activities. nih.govnih.gov The compound can also be subjected to oxidation, reduction, and substitution reactions to generate a library of diverse oxazolidinone derivatives. The methylene (B1212753) protons of the propargyl group and the oxazolidinone ring exhibit characteristic signals in ¹H NMR spectroscopy, and the carbonyl carbon shows a typical chemical shift in ¹³C NMR, which are useful for characterization.

The academic interest in this compound is driven by its potential to be a starting material for the synthesis of novel compounds with interesting structural and functional properties, including those with potential applications in medicinal chemistry and materials science. biosynth.comontosight.ai

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 823-53-0 |

| Molecular Formula | C₆H₇NO₂ |

| Molar Mass | 125.13 g/mol |

| SMILES | C#CCN1CCOC1=O |

Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-ynyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-2-3-7-4-5-9-6(7)8/h1H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGPRHHHEVBUJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468267 | |

| Record name | 2-Oxazolidinone, 3-(2-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-53-0 | |

| Record name | 2-Oxazolidinone, 3-(2-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Propargyl Oxazolidinones

Direct N-Alkylation Strategies for Oxazolidinone Ring Systems

A straightforward and common method for the synthesis of N-substituted oxazolidinones involves the direct alkylation of the oxazolidinone nitrogen. This approach leverages the nucleophilicity of the nitrogen atom within the heterocyclic ring.

Introduction of the Propargyl Group via Alkylation of Oxazolidinones

The introduction of the propargyl group onto the nitrogen of an oxazolidinone ring is a classic example of N-alkylation. This reaction typically involves the deprotonation of the oxazolidinone nitrogen with a suitable base to form a nucleophilic anion, which then reacts with a propargyl electrophile, such as propargyl bromide or chloride. The choice of base and solvent is crucial for the efficiency of this reaction, with common bases including sodium hydride (NaH) and sterically hindered bases. nih.gov The reaction is often carried out in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

This method's versatility allows for the synthesis of a wide range of N-substituted oxazolidinones by varying the alkylating agent. For instance, the N-propargylation of vinyl sulfoximines with propargyl bromide has been successfully achieved using sodium hydride as the base. mdpi.com Microwave-assisted synthesis has also been employed to improve reaction times and yields for the preparation of various oxazolidinone derivatives. mdpi.com

Cyclization Reactions Employing Propargylic Precursors

An alternative and often more convergent approach to 3-(prop-2-yn-1-yl)oxazolidin-2-one involves the construction of the oxazolidinone ring from acyclic precursors that already contain the propargyl moiety. These methods are particularly valuable as they can offer high levels of atom economy and stereocontrol.

Carboxylative Cyclization of Propargylic Amines with Carbon Dioxide

A prominent strategy in this category is the carboxylative cyclization of propargylic amines with carbon dioxide (CO2). jst.go.jp This reaction is an attractive, environmentally friendly method as it utilizes CO2, an abundant and non-toxic C1 feedstock. jst.go.jpmdpi.com The general process involves the reaction of a propargylic amine with CO2 to form a carbamic acid intermediate, which then undergoes intramolecular cyclization to yield the oxazolidinone ring. jst.go.jp This transformation is often facilitated by a catalyst.

Palladium catalysts have proven to be highly effective in promoting the carboxylative cyclization of propargylic amines. researchgate.netnih.gov These protocols can proceed through various mechanisms, including the oxidative carbonylation of propargylic amines. mdpi.com In some instances, propargylic carbonates can serve as an in situ source of CO2, leading to an efficient and atom-economic synthesis of oxazolidinones. nih.gov Palladium-catalyzed multicomponent reactions, involving propargylic amines, alkynyl bromides, and a carbonate salt as a CO2 surrogate, have also been developed to access diverse oxazolidinone structures. researchgate.net

Table 1: Examples of Palladium-Catalyzed Oxazolidinone Synthesis

| Catalyst System | Reactants | Product | Yield (%) | Reference |

| Pd(OAc)2/dppf | Propargylamine (B41283), Aryl Halide, CO | N-Aryloxazolidinone | - | nih.gov |

| PdI2/KI | Propargylic amine, CO, O2, Secondary amine | 2-(2-oxooxazolidin-5-ylidene)acetamide | - | mdpi.com |

| Pd(PPh3)4 | 2,3-Allenyl amine, Propargylic carbonate | 5-(1,3,4-Alkatrien-2-yl)oxazolidin-2-one | 70-92 | nih.gov |

This table is for illustrative purposes and does not represent an exhaustive list.

Silver catalysts, often in combination with a base, provide another efficient route for the synthesis of oxazolidinones from propargylic amines and CO2. organic-chemistry.orgnih.gov Silver acetate (B1210297), in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), has been shown to effectively catalyze this transformation under mild conditions, even with atmospheric pressure of CO2. organic-chemistry.orgnih.gov The reaction is believed to proceed through the formation of a silver carbamate (B1207046) intermediate, followed by silver-catalyzed activation of the alkyne and subsequent intramolecular cyclization. organic-chemistry.org The use of dimethyl sulfoxide (B87167) (DMSO) as a solvent can significantly accelerate the reaction. organic-chemistry.org

Table 2: Silver-Catalyzed Synthesis of Oxazolidinones

| Catalyst System | Reactants | Conditions | Yield (%) | Reference |

| AgOAc/DBU | Propargylic amine, CO2 (1.0 MPa) | Toluene (B28343), rt, 2h | 95 | organic-chemistry.org |

| AgOAc/DBU | Propargylic amine, CO2 (atmospheric) | DMSO, rt | 98 | organic-chemistry.org |

| Silver/DBU | Substituted propargylic amine, CO2 (atmospheric) | - | Moderate to Good | nih.gov |

This table is for illustrative purposes and does not represent an exhaustive list.

Copper catalysts have also emerged as valuable tools for the carboxylative cyclization of propargylic amines. nih.govacs.orgacs.org Both homogeneous and heterogeneous copper-based systems have been developed. For instance, a novel nanopore-based Cu(II)-organic framework has been shown to efficiently catalyze the reaction in combination with a base like 1,4-diaza[2.2.2]bicyclooctane (DABCO). nih.govacs.org This heterogeneous catalyst offers the advantage of easy recovery and reuse. nih.govacs.org Furthermore, a stable copper(I) iodide thorium-based heterometal-organic framework has demonstrated effective catalytic activity for this cyclization under ambient conditions. acs.org Dinuclear copper catalysts have been employed in asymmetric propargylic amination–carboxylative cyclization sequences to produce chiral 2-oxazolidinones. rsc.org

Table 3: Copper-Catalyzed Oxazolidinone Synthesis

| Catalyst System | Reactants | Base | Conditions | Reference |

| Cu(II)-Organic Framework | Propargylic amine, CO2 | DABCO | - | nih.govacs.org |

| Copper(I) Iodide Thorium-Based MOF | Propargylic amine, CO2 | - | Ambient | acs.org |

| Dinuclear Copper Complex | Propargylic ester, Alkyl amine, CO2 | - | Ambient | rsc.org |

This table is for illustrative purposes and does not represent an exhaustive list.

Magnesium-Catalyzed Syntheses

Magnesium complexes have emerged as a viable alternative to transition-metal catalysts for the hydrofunctionalization of unsaturated bonds. researchgate.net A novel magnesium amide compound has been developed for the synthesis of oxazolidinones. researchgate.net This magnesium-based catalyst has shown effectiveness in the double hydroboration of nitriles and the hydroborative dearomatization of pyridine. researchgate.net Experimental and DFT studies suggest a mechanism where the guanidinato ligands and the metal are key to activating both the unsaturated species and the borane. researchgate.net While not explicitly detailing the synthesis of this compound, the development of magnesium catalysts for oxazolidinone synthesis presents a promising avenue for further exploration. researchgate.net Additionally, MgO nanoparticles have been utilized as an efficient, non-toxic, and recyclable catalyst for the synthesis of related heterocyclic compounds like imidazolidine- and tetrahydropyrimidine-2-thiones. nih.gov

Intramolecular Hydroamination of Propargylic Carbamates

The intramolecular hydroamination of propargylic carbamates is a well-established and efficient method for synthesizing oxazolidinones. nih.govacs.org Palladium-catalyzed approaches have been particularly successful. A system using palladium(II) acetate (Pd(OAc)2) and tetrabutylammonium (B224687) acetate (n-Bu4NOAc) as catalysts in 1,2-dichloroethane (B1671644) (DCE) at room temperature provides a simple and efficient route to oxazolidinones. nih.govacs.org This method avoids the need for strong bases and long reaction times often required in other protocols. acs.org The catalyst loading can be as low as 1 mol%, although this may require longer reaction times. acs.org

Heterogeneous palladium catalysts have also been developed, such as Pd species immobilized on amino-functionalized siliceous mesocellular foam (PdII-AmP-MCF). nih.gov This nanocatalyst demonstrates high efficiency at low loadings and temperatures, allowing for the mild synthesis of a wide range of 1,3-oxazolidin-2-one derivatives. nih.gov The catalyst can be reused, though a gradual decrease in activity is observed over subsequent cycles. nih.gov

Tandem Cyclizations Involving Propargylic Alcohols and Isocyanates

Tandem cyclization reactions of propargylic alcohols and isocyanates offer a direct route to oxazolidinone derivatives. Silver catalysts, such as silver acetate (AgOAc) in combination with N,N-dimethylaminopyridine (DMAP), have been shown to be highly effective in promoting the Z-selective synthesis of oxazolidin-2-ones. organic-chemistry.org The silver catalyst acts as a π-Lewis acid, activating the carbon-carbon triple bond to facilitate cyclization via an anti-addition mechanism. organic-chemistry.org This method is applicable to a broad range of propargylic alcohols with aromatic, alkyl, and heterocyclic substituents, yielding oxazolidinones in up to 99% yield with high Z/E ratios. organic-chemistry.org

Base-catalyzed cyclization also provides a viable pathway. A practical method using triethylamine (B128534) in toluene has been developed for the synthesis of N-substituted-4-methylene-oxazolidinones from propargylic alcohols and p-toluenesulfonyl isocyanate. researchgate.netlookchem.com This approach is mild, avoids by-products, and has been successfully applied to a variety of substituted propargylic alcohols with yields up to 99%. researchgate.netlookchem.com The use of lithium tert-butoxide (LiOtBu) in DMF has also been reported for the synthesis of multisubstituted 3H-oxazol-2-ones and oxazolidin-2-ones from propargylic alcohols and isocyanates. researchgate.net

Table 2: Tandem Cyclization of Propargylic Alcohols and Isocyanates

| Catalyst/Base | Isocyanate | Product | Key Features |

| AgOAc / DMAP | Phenyl isocyanate | (Z)-Oxazolidin-2-ones | High Z-selectivity, broad substrate scope. organic-chemistry.org |

| Triethylamine | p-Toluenesulfonyl isocyanate | N-substituted-4-methylene-oxazolidinones | Mild, high yields, no by-products. researchgate.netlookchem.com |

| LiOtBu | Aryl/alkyl isocyanates | 3,4,5-trisubstituted 3H-oxazol-2-ones and 3,4-disubstituted (Z)-oxazolidin-2-ones | One-step, good to excellent yields. researchgate.net |

Cycloaddition Reactions of Carbon Dioxide with Epoxides and Amines leading to Oxazolidinones

The utilization of carbon dioxide (CO2) as a C1 feedstock for the synthesis of oxazolidinones is a key area of green chemistry. mdpi.com The three-component reaction of CO2, epoxides, and amines is a promising methodology for producing 3-substituted-2-oxazolidinones. rsc.org Various catalytic systems have been developed to facilitate this transformation.

For instance, a combination of NBu4I and DBU under solvent-free conditions at 115 °C can produce 2-oxazolidinones in moderate to excellent yields from terminal epoxides and primary aromatic amines. rsc.org The cycloaddition of resin-bound epoxides with isocyanates on a solid support has also been described as an effective method. acs.orgacs.org This solid-phase synthesis involves the alkylation of resin-bound carbamates followed by cycloaddition at elevated temperatures, yielding N-aryloxazolidinones in high purity. acs.orgacs.org

Another approach involves the reaction of chlorosulfonyl isocyanate (CSI) with epoxides, which can lead to both oxazolidinones and five-membered cyclic carbonates. beilstein-journals.orgnih.gov This one-pot reaction proceeds under mild conditions without the need for additives or catalysts, with dichloromethane (B109758) being the most effective solvent. nih.gov

Advanced and Sustainable Synthetic Considerations

Organocatalytic Systems for N-Propargyl Oxazolidinone Synthesis

Organocatalysis offers a metal-free and sustainable approach to the synthesis of N-propargyl oxazolidinones. N-heterocyclic carbenes (NHCs) have been utilized as organocatalysts in the domino cyclization of propargylic alcohols and benzoyl isocyanates. acs.org Proline-catalyzed enamine formation is another key strategy in organocatalysis, where elusive intermediates like zwitterionic iminium species play a crucial role in the pathway to oxazolidinones. uni-regensburg.de

An efficient, catalytic asymmetric approach to the antibiotic linezolid, which contains an oxazolidinone ring, has been developed using organocatalytic, highly enantioselective aldol (B89426) and Beckman rearrangement reactions. nih.gov This strategy has also been successfully applied to the preparation of new alpha-substituted analogues with high enantio- and diastereoselectivity. nih.gov The use of organocatalysts in these syntheses highlights their potential for creating chiral oxazolidinone structures. nih.gov

Heterogeneous Catalysis and Solid-Supported Approaches

The development of synthetic methodologies for N-propargyl oxazolidinones, with a specific focus on this compound, has increasingly utilized heterogeneous catalysis and solid-supported approaches. These techniques offer substantial benefits over conventional homogeneous systems, primarily by simplifying catalyst separation and enabling catalyst recycling, which are key aspects of sustainable and economically viable chemical production.

A significant area of research has been the use of solid-supported catalysts for the synthesis of the oxazolidinone core. One notable example is the use of a palladium catalyst immobilized on an amino-functionalized siliceous mesocellular foam (PdII-AmP-MCF). nih.gov This heterogeneous catalyst has proven effective in the cycloisomerization of propargylic carbamates to form 1,3-oxazolidin-2-one derivatives. nih.gov The catalyst demonstrates high efficiency at low loadings and mild temperatures. nih.gov Although a gradual decrease in activity was noted upon reuse, the ability to recycle the catalyst presents a significant advantage. nih.gov

Another approach involves the use of polymer-supported catalysts. For instance, a polystyrene-supported chiral imidazolidinone organocatalyst has been developed for the reduction of imines, a reaction type relevant to the synthesis of more complex oxazolidinone derivatives. Polystyrene was found to be a more effective support than silica (B1680970) in terms of both chemical and stereochemical efficiency.

The table below provides a summary of selected heterogeneous and solid-supported catalysts relevant to the synthesis of oxazolidinones.

| Catalyst/Support | Reaction Type | Key Findings |

| PdII-AmP-MCF | Cycloisomerization of propargylic carbamates | High efficiency at low catalyst loading and mild temperatures. Catalyst can be reused, though with some loss of activity. nih.gov |

| Polystyrene-supported chiral imidazolidinone | Imine reduction | Polystyrene proved to be a more effective support than silica. Good activity and stereocontrol were achieved. |

These examples underscore the potential of heterogeneous and solid-supported catalysis to create more efficient and sustainable synthetic routes for this compound and related compounds.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is paramount in designing modern synthetic routes for N-propargyl oxazolidinones. This approach aims to create processes that are not only efficient but also environmentally conscious and safer to operate.

Key green chemistry principles relevant to the synthesis of this compound include maximizing atom economy, using catalysis over stoichiometric reagents, employing safer solvents and reaction conditions, and improving energy efficiency. By adhering to these principles, chemists can significantly minimize the environmental footprint of chemical production.

Solvent-Free Reaction Conditions

A significant advancement in the green synthesis of oxazolidinones is the implementation of solvent-free reaction conditions. Solvents are a major source of waste in chemical manufacturing, and their elimination simplifies purification, reduces environmental impact, and can lead to faster reactions.

For instance, the cycloaddition of carbon dioxide to aziridines to form oxazolidin-2-ones has been successfully carried out under solvent-free conditions using various catalysts, including ionic liquids and polymer-supported systems. rsc.org In one example, a polymer-supported 1-(2,3-dihydroxylpropyl)-imidazolium bromide catalyst demonstrated high activity and reusability for this transformation without the need for a solvent. rsc.org

Another notable solvent-free approach is the three-component coupling of propargylic alcohols, primary amines, and CO2, which can proceed even without an additional catalyst. rsc.org In this case, the amine serves a dual role as both a reactant and a basic catalyst. rsc.org Silver-catalyzed cycloadditions of CO2 with propargylic alcohols and primary amines have also been effectively conducted under solvent-free conditions. rsc.org

The following table highlights the advantages of solvent-free conditions in the synthesis of oxazolidinones.

| Reaction | Catalyst | Conditions | Key Advantages |

| Cycloaddition of CO2 to aziridines | Polymer-supported ionic liquid | Solvent-free, 5 MPa CO2 | High catalyst activity and reusability. rsc.org |

| Three-component coupling | None | Solvent-free, 14 MPa CO2, 120 °C | No additional catalyst required, amine acts as a dual-role reagent. rsc.org |

| Cycloaddition of CO2 with propargylic alcohols and amines | AgOAc | Solvent-free, 8 MPa CO2, 120 °C | Good to excellent yields of 4-alkylene-1,3-oxazolidin-2-ones. rsc.org |

Microwave-Assisted Synthetic Accelerations

Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, offering significant accelerations in reaction times and often leading to improved yields and cleaner reaction profiles. nih.gov The direct and rapid heating provided by microwave irradiation can dramatically enhance the efficiency of synthetic transformations.

In the synthesis of oxazolidinone analogues, microwave-assisted methods have proven to be considerably more efficient than conventional heating. nih.gov For example, a microwave-assisted, L-proline-mediated three-component Mannich reaction followed by cyclization provides a streamlined route to these compounds. nih.gov This approach utilizes readily available materials and demonstrates the power of microwave energy to drive reactions to completion in a fraction of the time required by traditional methods. nih.gov

The following table compares a conventional and a microwave-assisted approach for the synthesis of oxazolidinone analogues.

| Method | Key Features | Reaction Time | Outcome |

| Conventional Heating | Standard laboratory procedure | Significantly longer | Moderate efficiency |

| Microwave-Assisted | L-proline-mediated three-component Mannich reaction | Significantly shorter | More efficient synthesis of oxazolidinone analogues. nih.gov |

Reactivity and Derivatization of 3 Prop 2 Yn 1 Yl Oxazolidin 2 One

Alkyne Functionalization Reactions

The terminal alkyne group is a key site for a multitude of chemical reactions, enabling the introduction of various functional groups and the construction of new molecular frameworks.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless. wikipedia.org This reaction is celebrated for its high efficiency, reliability, and biocompatibility. rsc.org The reaction involves the coupling of a terminal alkyne, such as the one present in 3-(Prop-2-yn-1-yl)oxazolidin-2-one, with an azide (B81097) in the presence of a copper(I) catalyst. wikipedia.orgnih.gov This process is highly effective in aqueous solutions, making it suitable for bioconjugation applications where proteins decorated with either an azide or alkyne can be reliably linked. nih.gov The resulting triazole ring is a stable linker, analogous to an amide bond in its hydrolytic stability. nih.gov

A significant advantage of the CuAAC reaction is its high regioselectivity. wikipedia.orgnih.gov Unlike the thermal Huisgen 1,3-dipolar cycloaddition which often yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed version exclusively produces the 1,4-disubstituted 1,2,3-triazole. nih.gov This high degree of control is crucial for the synthesis of well-defined molecular architectures. The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form the triazole ring. nih.gov While copper is the most common catalyst for this transformation, other metals like ruthenium have been explored for the synthesis of the 1,5-regioisomer. nih.govmdpi.com

Novel synthetic strategies have also been developed to access multisubstituted 1,2,3-triazoles. For instance, the reaction of β-carbonyl phosphonates with azides in the presence of cesium carbonate in DMSO provides a highly regioselective route to functionalized triazoles. nih.gov Another approach involves the azide-enolate (3+2) cycloaddition to synthesize novel oxazolidin-2-one-linked 1,2,3-triazole derivatives. nih.gov

Table 1: Examples of 1,2,3-Triazole Derivatives Synthesized from this compound and its Analogs

| Entry | Alkyne Component | Azide Component | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1 | This compound | Benzyl Azide | Cu(I) | 1-Benzyl-4-((2-oxooxazolidin-3-yl)methyl)-1H-1,2,3-triazole | nih.gov |

| 2 | Phenylacetylene | 3-(Azidomethyl)oxazolidin-2-one | Cu(I) | 1-((2-Oxooxazolidin-3-yl)methyl)-4-phenyl-1H-1,2,3-triazole | nih.gov |

| 3 | Terminal Alkyne | Organic Azide | Ag-ZnO NPs | 1,4-Disubstituted 1,2,3-triazole | rsc.org |

Note: This table presents conceptual examples based on established reactivity patterns.

The alkyne functionality in this compound can participate in intramolecular cyclization reactions to form various heterocyclic structures. Transition metal-catalyzed intramolecular carboxyamidation of alkynes is a notable example. digitellinc.com This reaction can lead to the formation of acyloxy-substituted exo-alkenes, which can then undergo further isomerization. digitellinc.com

Gold-catalyzed cyclization of N-Boc-protected alkynylamines provides a mild and efficient route to alkylidene 2-oxazolidinones. organic-chemistry.org This reaction proceeds via nucleophilic attack on the gold(I)-activated alkyne. organic-chemistry.org Palladium-catalyzed cycloisomerization of propargylic carbamates is another effective method for synthesizing 1,3-oxazolidin-2-one derivatives. nih.gov

The terminal alkyne of this compound can be activated by various transition metals, opening pathways for further functionalization. nih.gov For example, copper-catalyzed C-H activation allows for the direct amidation of terminal alkynes. nih.gov Palladium-based catalysts can be used for processes like methoxy-carbonylation. nih.gov

The Nicholas reaction, which involves the formation of a cobalt-carbonyl complex of the alkyne, can be used to construct functionalized 10-membered aza- and oxaenediynes. nih.gov Furthermore, alkyne 1,2-difunctionalization using organoboron reagents offers a route to stereochemically defined multisubstituted alkenes. acs.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation and Material Science (Click Chemistry)

Transformations Involving the Oxazolidinone Ring System

The oxazolidinone ring itself is a versatile functional group that can undergo various transformations, most notably ring-opening reactions.

The oxazolidinone ring can be opened under various conditions to yield valuable synthetic intermediates. For example, treatment with an aqueous base can lead to the formation of β-amino alcohols. researchgate.net The ring-opening of 3-oxa-1-azabicyclo[3.1.0]hexan-2-ones, which can be derived from oxazolidinones, with amine nucleophiles can yield either aminomethyl oxazolidinones or aziridinyl ureas depending on the reaction conditions. researchgate.net

A stereospecific and regioselective intramolecular ring-opening of 2-(Boc-aminomethyl)aziridines, promoted by BF3·Et2O, yields enantiopure 5-(aminomethyl)-1,3-oxazolidin-2-ones. nih.gov One of these products was successfully converted into the antibiotic linezolid. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,2,3-Triazole |

| β-Carbonyl phosphonates |

| Azide |

| Cesium carbonate |

| Dimethyl sulfoxide (B87167) (DMSO) |

| 1,4-Disubstituted 1,2,3-triazole |

| 1,5-Regioisomer |

| Copper(I) acetylide |

| Ruthenium |

| Azide-enolate |

| N-Boc-protected alkynylamines |

| Alkylidene 2-oxazolidinones |

| Propargylic carbamates |

| 1,3-Oxazolidin-2-one |

| Cobalt-carbonyl complex |

| 10-Membered aza- and oxaenediynes |

| Organoboron reagents |

| β-Amino alcohols |

| 3-Oxa-1-azabicyclo[3.1.0]hexan-2-ones |

| Aminomethyl oxazolidinones |

| Aziridinyl ureas |

| 2-(Boc-aminomethyl)aziridines |

| 5-(Aminomethyl)-1,3-oxazolidin-2-ones |

| Linezolid |

| Phenylacetylene |

| Benzyl Azide |

| 3-(Azidomethyl)oxazolidin-2-one |

| 1-Benzyl-4-((2-oxooxazolidin-3-yl)methyl)-1H-1,2,3-triazole |

| 1-((2-Oxooxazolidin-3-yl)methyl)-4-phenyl-1H-1,2,3-triazole |

| Silver-Zinc Oxide Nanoparticles |

| 5-Aryl-4-trifluoroacetyltriazole |

| Alkyl Halide |

| Sodium Carbonate |

| Dimethylformamide (DMF) |

Reactivity at the Nitrogen Atom of the Oxazolidinone Ring

The nitrogen atom in the this compound is an integral part of the oxazolidinone ring and is present as a tertiary amide, specifically a carbamate (B1207046). This structural feature significantly influences its reactivity. In its parent form, 2-oxazolidinone (B127357), the nitrogen atom is a secondary amine and possesses a hydrogen atom, allowing for a range of derivatization reactions such as N-alkylation, N-arylation, and N-acylation. However, in this compound, the nitrogen atom is already substituted with a propargyl group, rendering it a tertiary center.

Consequently, the nitrogen atom in this compound is generally considered unreactive towards further substitution reactions under standard conditions. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group of the carbamate, which reduces its nucleophilicity. This delocalization contributes to the stability of the ring system and diminishes the nitrogen's ability to participate in reactions that would require it to act as a nucleophile.

For context, the reactivity of the parent 2-oxazolidinone at the nitrogen position is well-established. For instance, N-arylation of 2-oxazolidinones can be achieved using palladium-catalyzed cross-coupling reactions with aryl bromides. nih.gov These reactions typically require a palladium catalyst, a phosphine (B1218219) ligand, and a base to proceed efficiently. nih.gov Similarly, N-acylation of the parent 2-oxazolidinone is a common method for the preparation of chiral auxiliaries, where the nitrogen atom attacks an acyl chloride or anhydride.

In the case of this compound, such reactions at the nitrogen center are not feasible due to the absence of a proton on the nitrogen and its reduced nucleophilicity. Any potential reactions involving this molecule would likely be directed at the terminal alkyne of the propargyl group, such as cycloadditions, coupling reactions, or additions to the triple bond. However, discussion of reactivity at the propargyl group falls outside the scope of this section.

Research into the derivatization of oxazolidinone-containing compounds often involves the synthesis of the substituted oxazolidinone as a key step, rather than subsequent modification at the already substituted nitrogen atom. nih.govnih.gov For example, new oxazolidinone derivatives are often synthesized from starting materials that already contain the desired substituents for the N-3 and C-4 positions of the ring. nih.gov

Below is a table summarizing the types of reactions that occur at the nitrogen of the parent 2-oxazolidinone, to contrast with the reactivity of the N-substituted this compound.

| Reaction Type | Reactants | Reagents/Catalysts | Product Type | Reactivity of this compound Nitrogen |

| N-Arylation | 2-Oxazolidinone, Aryl bromide | Palladium catalyst, Phosphine ligand, Base | 3-Aryl-2-oxazolidinone | Unreactive |

| N-Acylation | 2-Oxazolidinone, Acyl chloride/anhydride | Base | N-Acyl-2-oxazolidinone | Unreactive |

| N-Alkylation | 2-Oxazolidinone, Alkyl halide | Base | 3-Alkyl-2-oxazolidinone | Unreactive |

Stereoselective Synthesis and Chiral Applications of N Propargyl Oxazolidinones

Asymmetric Synthesis of Enantiomerically Enriched N-Propargyl Oxazolidinone Derivatives

The synthesis of enantiomerically pure compounds is a central goal in organic chemistry, particularly for the preparation of pharmaceuticals and biologically active molecules. researchgate.net Chiral N-propargyl oxazolidinones are valuable intermediates, and their asymmetric synthesis can be achieved through several strategies. One common approach involves the use of chiral starting materials derived from amino acids. For instance, the reduction of an amino acid to its corresponding amino alcohol, followed by cyclization, provides a reliable route to enantiomerically pure 4-substituted oxazolidin-2-ones. mdpi.com These can then be N-propargylated to yield the desired products.

Recent advancements have focused on developing catalytic enantioselective methods for the construction of the oxazolidinone ring itself. For example, organocatalytic asymmetric domino reactions have been employed to construct complex chiral scaffolds containing the oxazolidinone motif with high enantioselectivity. rsc.org Another innovative approach involves the electrochemical carboxylative cyclization of propargylamines with carbon dioxide, which allows for the construction of functionalized 2-oxazolidinones. acs.org While not exclusively focused on N-propargyl derivatives, these methods highlight the ongoing development of asymmetric strategies that could be adapted for their synthesis.

The following table summarizes selected methods for the asymmetric synthesis of chiral oxazolidinone derivatives, which are precursors to or can be adapted for N-propargyl oxazolidinones.

| Starting Material | Reagents and Conditions | Product | Key Features |

| Amino Acids | 1. Reduction (e.g., LiAlH4) 2. Cyclization (e.g., diethyl carbonate) 3. N-propargylation | Enantiomerically pure 4-substituted N-propargyl oxazolidinones | Utilizes the chiral pool; reliable and well-established. mdpi.com |

| N-Boc Pyrazolinone Ketimines and γ-Hydroxyenones | Squaramide catalyst | Spirooxazolidines with embedded pyrazolinone | Organocatalytic domino reaction; generates two stereocenters with high enantioselectivity. rsc.org |

| Propargylamines | CO2, Tetraethylammonium iodide (Et4NI), electrochemical conditions | Exocyclic iodo-carboxyl-vinylene 2-oxazolidinones | Electrochemical synthesis; incorporates CO2. acs.org |

Diastereoselective Transformations and Control in N-Propargyl Oxazolidinone Scaffolds

Once the chiral N-propargyl oxazolidinone is in hand, the propargyl group serves as a versatile handle for a variety of diastereoselective transformations. The chiral environment provided by the oxazolidinone auxiliary effectively biases the approach of incoming reagents, leading to the preferential formation of one diastereomer over the other.

A significant application of these scaffolds is in 1,3-dipolar cycloaddition reactions. For instance, the reaction of an in situ-generated nitrile oxide with the propargyl group of an N-propargyl oxazolidinone can proceed with high diastereoselectivity to form chiral isoxazoles. The stereochemical outcome is dictated by the chiral auxiliary, which directs the cycloaddition to one face of the alkyne.

Furthermore, metal-catalyzed reactions involving the propargyl group can also exhibit high levels of diastereoselectivity. For example, photoredox/cobalt-catalyzed propargylation of aldehydes with propargyl precursors can lead to the formation of homopropargyl alcohols with excellent diastereo- and enantioselectivity. nih.gov While this example doesn't directly use an N-propargyl oxazolidinone, it demonstrates the potential for stereocontrol in reactions involving propargyl radicals, a strategy that could be applied to oxazolidinone-containing substrates.

The table below provides examples of diastereoselective transformations involving propargyl groups, illustrating the principles that apply to N-propargyl oxazolidinone scaffolds.

| Reaction Type | Substrates | Catalyst/Reagents | Product | Diastereoselectivity |

| 1,3-Dipolar Cycloaddition | N-Propargyl oxazolidinone, Aldoxime | Dehydrating agent (e.g., NCS) | Isoxazole-substituted oxazolidinone | High d.r. |

| Propargylation of Aldehydes | Racemic propargyl precursors, Aldehyde | Photoredox/Cobalt catalyst | Homopropargyl alcohol | High d.r. and e.e. nih.gov |

| Rearrangement-Fluorination | Propargyl acetates | Gold catalyst, Selectfluor | α-Fluoroenone | High diastereoselectivity researchgate.net |

Role of Oxazolidinones as Chiral Auxiliaries in Synthesis with Propargyl Substitution

The utility of oxazolidinones as chiral auxiliaries is well-established, particularly in controlling the stereochemistry of reactions at the α-carbon of an N-acyl group. rsc.orgresearchgate.net This principle extends to reactions involving the propargyl substituent on the nitrogen atom. The chiral environment created by the substituted oxazolidinone ring effectively shields one face of the molecule, directing the approach of electrophiles or reagents to the less hindered face.

In the context of N-propargyl oxazolidinones, the auxiliary can influence the stereochemical outcome of reactions at the propargylic position or at the alkyne itself. For example, in the deprotonation of the propargylic position followed by reaction with an electrophile, the bulky substituent at the C4 position of the oxazolidinone ring can direct the approach of the electrophile, leading to a high degree of diastereoselectivity.

The effectiveness of the oxazolidinone as a chiral auxiliary is dependent on several factors, including the nature of the substituent at the C4 position (e.g., benzyl, isopropyl), the reaction conditions (temperature, solvent), and the nature of the reagents used. The ability to easily attach and subsequently remove the auxiliary under mild conditions is a key feature that makes it a powerful tool in asymmetric synthesis. scielo.org.mx The removal of the auxiliary can be achieved through various methods, such as hydrolysis or reduction, to yield the desired enantiomerically enriched product.

The following table lists common chiral oxazolidinone auxiliaries and their typical applications, which are relevant to syntheses involving a propargyl substituent.

| Chiral Auxiliary | Typical C4-Substituent | Common Applications |

| Evans Auxiliaries | Isopropyl, Phenyl, Benzyl | Asymmetric alkylations, aldol (B89426) reactions, conjugate additions, cycloadditions. rsc.orgresearchgate.net |

| Thiazolidinethiones and Oxazolidinethiones | Phenyl, Benzyl | Similar to Evans auxiliaries, with easier removal of the auxiliary. scielo.org.mx |

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms

The formation and reaction of 3-(prop-2-yn-1-yl)oxazolidin-2-one and related oxazolidinone structures are complex processes that have been the subject of extensive mechanistic investigation. These studies aim to understand the precise sequence of bond-forming and bond-breaking events, the role of catalysts, and the nature of transient species that govern the reaction's outcome.

Proposed Catalytic Cycles and Rate-Determining Steps

Various catalytic systems have been developed for the synthesis of oxazolidinones, with mechanistic proposals often supported by kinetic studies and computational analysis. A common strategy involves the coupling of a three-carbon synthon with a carbon dioxide source, catalyzed by a metal complex.

For instance, the synthesis of oxazolidinones from propargylic amines and CO2 can be catalyzed by silver organic-chemistry.org or copper complexes. organic-chemistry.org A proposed cycle for a copper-catalyzed reaction involves the initial coordination of the propargylic amine to the copper center, followed by the insertion of CO2 to form a copper carbamate (B1207046) intermediate. Subsequent intramolecular cyclization yields the oxazolidinone product and regenerates the active catalyst.

In other systems, such as the coupling of aziridines and CO2, a (salen)Cr(III)Cl catalyst has been shown to be effective. researchgate.net Quantum mechanical calculations suggest that the rate-determining step in this cycle is the preferential opening of the substituted C-N bond of the aziridine (B145994) ring over the unsubstituted C-N bond. researchgate.net Similarly, magnesium-based catalysts have been employed, where DFT studies also help propose the operative mechanism. researchgate.net

A multicomponent, catalyst-free approach has also been described, reacting primary amines with dibromoethane and cesium carbonate. researchgate.net The proposed mechanism can proceed through two alternative routes: one involving the formation of a carbamate intermediate followed by cyclization, and another where a carbonate intermediate is formed before the final ring closure. researchgate.net

Gold-catalyzed rearrangements of N-Boc-protected alkynylamines provide another pathway to related alkylidene oxazolidinones, proceeding under mild conditions with a cationic Au(I) complex. nih.gov For the cycloaddition of epoxides with isocyanates, theoretical studies indicate an asynchronous concerted pathway, with the nucleophilic attack of the isocyanate nitrogen onto a carbon of the epoxide ring being the energetically favored and likely rate-limiting step. nih.gov

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. These species, though often short-lived, are critical to understanding the reaction pathway. A variety of intermediates have been proposed or identified across different synthetic routes to oxazolidinones.

In the multicomponent synthesis from primary amines, key proposed intermediates include a secondary amine (I), a carbamate intermediate (II), and a carbonate intermediate (III). researchgate.net In metal-catalyzed systems, the intermediates are often organometallic species. For example, a zinc-catalyzed cycle for aziridine-CO2 coupling is proposed to proceed through a metal-bound alkylamide species (B) and a subsequent CO2 insertion species (C). researchgate.net

The reaction of epoxides with chlorosulfonyl isocyanate (CSI) has been studied computationally, identifying distinct oxazolidinone intermediates (10 and 11) depending on the site of nucleophilic attack. nih.gov The study also characterized a subsequent intermediate formed from the reaction with water. nih.gov In some syntheses, more complex bicyclic intermediates have been suggested. For example, the reaction of primary amines with halomethyloxiranes and a carbonate salt is proposed to proceed through an oxazinanone intermediate which rearranges via a bicyclic [2.2.1] intermediate to form the final oxazolidinone. nih.gov In the synthesis of more complex oxazolidinone analogues, stable intermediates such as boronic esters have been isolated and used in subsequent cross-coupling reactions. nih.gov

| Intermediate Type | Description | Synthetic Route | Reference(s) |

| Carbamate Intermediate | Formed by the reaction of an amine with a carbonyl source (e.g., CO2). Undergoes intramolecular cyclization. | Multicomponent synthesis; Metal-catalyzed CO2 fixation | researchgate.net |

| Carbonate Intermediate | An alternative to the carbamate intermediate in multicomponent synthesis before the final cyclization step. | Multicomponent synthesis from primary amines | researchgate.net |

| Metal-Bound Species | Intermediates where a fragment of the substrate is coordinated to a metal catalyst, e.g., metal-bound alkylamides. | Zinc-catalyzed aziridine + CO2 coupling | researchgate.net |

| Oxazinanone Intermediate | A six-membered ring intermediate proposed to rearrange into the five-membered oxazolidinone ring. | Reaction of amines with halomethyloxiranes | nih.gov |

| Boronic Ester | A stable, isolable intermediate used for further functionalization via cross-coupling reactions. | Synthesis of complex oxazolidinone analogues | nih.gov |

Computational Chemistry Applications (e.g., Density Functional Theory)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of reactions involving oxazolidinones. These methods provide deep insights into reaction pathways, electronic structures, and intermolecular forces that are often inaccessible through experimental means alone.

Theoretical Exploration of Reaction Pathways and Energy Profiles

DFT calculations are widely used to map the potential energy surface of a reaction, allowing for the theoretical exploration of various possible pathways and the identification of the most energetically favorable route. For the synthesis of oxazolidinones from aziridines and CO2, a detailed DFT study revealed an unusual ligand-assisted mechanism, providing a more nuanced understanding than previously proposed pathways. researchgate.net

In the reaction between epoxides and chlorosulfonyl isocyanate, DFT calculations at the M06-2X/6-31+G(d,p) level of theory were used to compare two possible transition states for the initial ring-opening and cyclization. nih.gov The results showed a strong energetic preference (17.4 kcal/mol in the gas phase) for the transition state where the isocyanate nitrogen attacks the less substituted carbon of the epoxide, thus predicting the reaction's regioselectivity. nih.gov DFT has also been instrumental in elucidating the mechanisms of magnesium-catalyzed hydrofunctionalization reactions leading to oxazolidinones. researchgate.net

Furthermore, computational methods are applied to reactions of the propargyl group present in this compound. The 1,3-dipolar cycloaddition between alkynes and azides, a common reaction for this functional group, has been evaluated using DFT at the M06-2X/6-311++G(d)//M06-2X/6-31+G(d) level. These studies calculate the activation free energies and reveal that the enhanced reactivity of strained cyclic alkynes compared to linear alkynes is due to a combination of reduced distortion energy and more stabilizing orbital interactions. nih.gov

Analysis of Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a powerful concept for rationalizing chemical reactivity. DFT calculations provide access to the energies and shapes of these orbitals.

A detailed FMO analysis of the cycloaddition reaction between various alkynes and methyl azide (B81097) showed that the reaction's rate is directly related to the energy gap between the azide's HOMO and the alkyne's LUMO (for a normal electron-demand reaction). nih.gov The most reactive alkyne in the study possessed the smallest HOMO-LUMO gap (Δε = 8.6 eV) and the greatest orbital overlap, leading to the most stabilizing interaction. nih.gov

Beyond HOMO-LUMO gaps, DFT can be used to calculate a range of chemical reactivity descriptors. researchgate.net These properties, derived from FMO energies, provide quantitative measures of a molecule's electronic characteristics.

| Reactivity Descriptor | Symbol | Definition | Significance |

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |

| Mulliken Electronegativity | χ | χ = -(EHOMO + ELUMO)/2 | A measure of the tendency of a species to attract electrons. |

| Chemical Hardness | η | η = (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index | ω | ω = μ²/2η (where μ = -χ) | A global index of electrophilic power. |

Investigations of Intermolecular Interactions and Crystal Packing

X-ray crystallography, complemented by computational analysis, provides definitive information about the three-dimensional structure of molecules and how they arrange themselves in the solid state. A study of a complex molecule containing two oxazolidinone rings revealed detailed conformational and packing information. nih.gov

Applications of N Propargyl Oxazolidinones As Versatile Synthetic Intermediates

Building Blocks for Diverse Heterocyclic Systems

N-propargyl oxazolidinones are key precursors for the synthesis of a multitude of heterocyclic compounds. ossila.com The reactivity of the propargyl group's triple bond allows for various cyclization reactions, serving as a linchpin in the construction of new ring systems. nih.govresearchgate.net N-propargylamines, a related class of compounds, are well-documented starting materials for producing nitrogen-containing heterocycles, and the principles of their reactivity can be extended to N-propargyl oxazolidinones. nih.gov

The development of mild and selective methods for introducing propargyl groups into heterocyclic frameworks is highly desirable for accessing novel and important organic precursors. mdpi.com The N-propargyl oxazolidinone structure is primed for reactions such as cycloadditions, transition-metal-catalyzed cycloisomerizations, and tandem reactions, leading to a diverse range of heterocyclic products.

Construction of Fused and Spirocyclic Architectures

The strategic placement of the propargyl group on the oxazolidinone nitrogen enables its participation in intramolecular reactions to form complex fused and spirocyclic systems. These molecular architectures are of significant interest in drug discovery due to their rigid three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets. researchgate.net

For instance, the nitrile oxide 1,3-dipolar cycloaddition reaction is a powerful method for generating spiro-fused bis-heterocycles. nih.gov While a specific example starting directly from 3-(prop-2-yn-1-yl)oxazolidin-2-one is not detailed in the provided sources, the principle involves the reaction of a nitrile oxide with the double bond of a temporary intermediate formed from the propargyl group. This strategy has been successfully used to create spiro-fused pyrazolidoylisoxazolines from related propargylated starting materials. nih.gov

Similarly, fused heterocyclic systems can be accessed through intramolecular cyclization pathways. For example, extensive research has been conducted on creating fused C-ring substructures on the oxazolidinone core to develop new antibacterial agents. nih.gov The propargyl group in this compound provides a reactive handle that can be elaborated and then cyclized onto the oxazolidinone ring or an appended substituent, leading to novel fused heterocycles.

Table 1: Examples of Cyclization Strategies for Fused and Spirocyclic Synthesis

| Reaction Type | Description | Resulting Architecture | Potential Application |

|---|---|---|---|

| [3+2] Cycloaddition | Reaction of the alkyne (propargyl group) with a 1,3-dipole (e.g., azide (B81097), nitrile oxide). | Spiro or Fused Triazoles/Isoxazoles | Medicinal Chemistry, Material Science |

| Pauson-Khand Reaction | A formal [2+2+1] cycloaddition of the alkyne, an alkene, and carbon monoxide, catalyzed by cobalt complexes. | Fused Cyclopentenones | Natural Product Synthesis |

| Enyne Metathesis | Intramolecular reaction between the alkyne and a tethered alkene, catalyzed by ruthenium or molybdenum complexes. | Fused Carbocycles and Heterocycles | Complex Molecule Synthesis |

Derivatization for Probe Development and Functional Material Design

The terminal alkyne of the N-propargyl group is a key functional handle for derivatization, particularly through "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific attachment of various molecular tags, including fluorophores, biotin, or other reporter groups, making N-propargyl oxazolidinone an excellent scaffold for developing chemical probes. These probes can be used to study biological processes or to identify protein targets.

Furthermore, the versatility of the propargyl group extends to the design of functional materials. mdpi.com The ability to polymerize or to be grafted onto surfaces and other materials through the alkyne moiety makes these oxazolidinone derivatives attractive for creating new polymers or functionalized materials with tailored properties. The phenol (B47542) motif, often present in bioactive molecules and functional materials, highlights the importance of versatile building blocks like ortho-propargyl phenols in synthesis. mdpi.com This underscores the potential of propargylated heterocycles in material science applications.

Role in Diversity-Oriented Synthesis Strategies

Diversity-oriented synthesis (DOS) is an approach used in drug discovery and chemical biology to create libraries of structurally diverse small molecules. mdpi.com The goal is to explore a wide range of chemical space to identify novel compounds with interesting biological activities. N-propargyl oxazolidinones are ideal building blocks for DOS strategies due to the multiple reaction pathways the propargyl group can undergo. rsc.org

Starting from the single scaffold of this compound, a multitude of distinct molecular skeletons can be generated. The alkyne can participate in various metal-catalyzed reactions, pericyclic reactions, and nucleophilic additions. Each of these reaction types can lead to a different class of compounds. For example, gold or base catalysis can lead to divergent outcomes in the cyclization of related o-propargylphenols, yielding different heterocyclic scaffolds from the same starting material. rsc.org This divergent reactivity is a cornerstone of DOS. By systematically exploring reactions at the propargyl group, chemists can rapidly generate a library of complex and diverse molecules for high-throughput screening.

Future Directions and Emerging Research Areas

Development of Novel and Highly Efficient Catalytic Systems

The functionalization of 3-(Prop-2-yn-1-yl)oxazolidin-2-one is heavily reliant on catalysis. Future advancements will focus on creating more active, selective, and sustainable catalytic systems for transforming both the alkyne and the oxazolidinone moieties.

For the terminal alkyne, while copper catalysis for CuAAC is well-established, research is moving towards developing catalysts that operate under milder conditions, with lower catalyst loadings, and in biocompatible media. researchgate.netnih.gov Silver-based catalysts have also shown significant promise for the activation of terminal alkynes towards different transformations, such as hydroazidation, which could offer alternative pathways to nitrogen-containing molecules. nih.govorganic-chemistry.org Furthermore, photocatalytic methods are emerging as a powerful tool for alkyne functionalization, enabling novel reaction pathways through the generation of radical intermediates under visible light. rsc.org

The oxazolidinone ring itself can be the target of catalytic transformations. Research into palladium-catalyzed cross-coupling reactions to form N-arylated oxazolidinones demonstrates the potential for modifying the core structure. researchgate.net Future catalytic systems could enable direct C-H functionalization of the oxazolidinone ring, providing more efficient routes to complex derivatives without the need for pre-functionalized starting materials. researchgate.net The development of recyclable heterogeneous catalysts is also a key area, aiming to improve the sustainability and cost-effectiveness of these syntheses. mdpi.com

| Transformation | Catalytic System | Key Advantages | Relevant Findings |

|---|---|---|---|

| Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) Complexes (e.g., CuI, CuSO₄/Sodium Ascorbate) | High efficiency, reliability, broad functional group tolerance. researchgate.net | Enables the "stitching" of the oxazolidinone scaffold to other molecules to create complex conjugates. researchgate.net |

| Alkyne Hydroazidation | Silver(I) Catalysts (e.g., AgN₃, Ag₂CO₃) | Provides direct access to vinyl azides, which are versatile synthetic intermediates. organic-chemistry.org | Offers an alternative to CuAAC for nitrogenation, with AgN₃ showing robust activity at low loadings. organic-chemistry.org |

| N-Arylation of Oxazolidinone | Palladium(0) Complexes (e.g., with Xantphos ligand) | Allows direct formation of C-N bonds to the oxazolidinone nitrogen. | Provides a route to analogues of drugs like linezolid, though may require cleavage of the propargyl group. researchgate.net |

| Visible Light Photocatalysis | Photoredox Catalysts (e.g., Iridium or Ruthenium complexes) | Access to novel radical-mediated transformations under mild conditions. rsc.org | Can be used for various alkyne functionalizations, including vicinal difunctionalization and annulations. rsc.org |

Expansion of Substrate Scope and Functional Group Tolerance in Transformations

A major goal for future research is to broaden the range of molecules that can be coupled with this compound and to enhance the tolerance of reactions to various functional groups. This is critical for applications in complex molecule synthesis, such as in drug discovery and materials science.

In CuAAC reactions, while tolerance is already broad, future work will aim to overcome limitations with sensitive functional groups that can be oxidized or interact with the copper catalyst. researchgate.net The development of new ligand systems for the copper catalyst is a key strategy to protect the metal's catalytic activity and prevent side reactions. Similarly, in other metal-catalyzed reactions like Sonogashira or Glaser couplings involving the alkyne, improving functional group compatibility is essential. Research has shown that a variety of aromatic, silyl-substituted, and even alkyl-substituted alkynes can participate in copper-catalyzed alkynylation reactions, suggesting a robust potential for diverse substrate integration. researchgate.netnih.gov

For reactions involving the oxazolidinone ring, such as N-arylation, expanding the scope to include a wider variety of electron-rich and sterically hindered aryl halides is a continuing challenge. researchgate.net The ability to perform these transformations without affecting the propargyl group, or vice-versa, is a testament to the need for highly chemoselective methods. Studies on related N-acyl oxazolidinones show that the scaffold is tolerant to a range of aryl groups with both electron-donating and electron-withdrawing substituents in copper-catalyzed oxidation reactions. nih.gov This tolerance is a promising indicator for future developments with the N-propargyl derivative.

| Reaction Type | Tolerated Functional Groups | Challenging Functional Groups | Future Research Focus |

|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Esters, amides, ethers, alcohols, halides. nih.gov | Thiols (can be oxidized), certain heterocycles that coordinate to copper. researchgate.net | Developing new ligands and additives to protect sensitive groups and improve catalyst turnover. |

| Palladium-Catalyzed N-Arylation | Electron-withdrawing groups on the aryl halide. researchgate.net | Electron-rich and sterically hindered aryl halides. | Design of more active palladium catalysts and optimization of reaction conditions (e.g., using Lewis acid co-catalysts). researchgate.net |

| Silver-Catalyzed Alkyne Transformations | Aryl, heteroaryl, and alkyl substituents on the alkyne; various functional groups on the reaction partner. nih.govorganic-chemistry.org | Groups that can be reduced or are unstable to the reaction conditions. | Broadening the scope to more complex and functionally dense molecules. |

Precision Control in Chemo-, Regio-, and Stereoselective Syntheses

Achieving high levels of selectivity is paramount in modern synthesis. For this compound, this involves controlling which part of the molecule reacts (chemoselectivity), the orientation of bond formation (regioselectivity), and the three-dimensional arrangement of atoms (stereoselectivity).

Chemoselectivity is crucial when both the alkyne and the oxazolidinone could potentially react. For example, in a molecule containing both the N-propargyl oxazolidinone and a halide, one could selectively perform a CuAAC on the alkyne or a Suzuki coupling on the halide by choosing the appropriate catalyst and conditions.

Regioselectivity is a key feature of the CuAAC, which almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. researchgate.net However, other cycloadditions or metal-catalyzed reactions of the alkyne could lead to different regioisomers. For instance, the hydroazidation of terminal alkynes with TMSN₃ catalyzed by silver yields vinyl azides with high regioselectivity. organic-chemistry.org Future work will focus on developing catalytic systems that can selectively furnish other isomers, such as 1,5-disubstituted triazoles, on demand.

Stereoselectivity is often introduced when synthesizing the oxazolidinone ring itself. Many synthetic methods start from chiral amino alcohols to produce enantiomerically pure oxazolidinones, which can then be N-propargylated. nih.govsantiago-lab.com Efficient methods for the asymmetric synthesis of chiral 2-oxazolidinones, such as the asymmetric hydrogenation of oxazolones, are an active area of research. researchgate.netnih.gov Once the chiral oxazolidinone is formed, it can act as a chiral auxiliary, directing the stereochemistry of subsequent reactions. sigmaaldrich.com One-pot syntheses that create and functionalize the oxazolidinone ring with high diastereocontrol are also being developed. nih.gov

Integration with Flow Chemistry and Automated Synthesis Technologies

The transition from traditional batch synthesis to continuous flow and automated platforms represents a major leap forward for chemical manufacturing, offering improved safety, efficiency, and scalability. acs.orgyoutube.com The synthesis and functionalization of this compound are well-suited for this transition.

Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and reaction time, which can lead to higher yields and purities. youtube.com For example, the synthesis of oxazolidinone cores from epoxides and isocyanates or CO₂ has been successfully implemented in continuous flow systems, demonstrating the feasibility of this approach. researchgate.net The high-throughput nature of automated platforms enables the rapid screening of reaction conditions and the synthesis of large libraries of compounds, which is invaluable in drug discovery. researchgate.netwikipedia.orgchemspeed.com

An automated workflow could involve the flow synthesis of the oxazolidinone core, followed by N-propargylation, and subsequent functionalization of the alkyne via CuAAC with a library of azides. Each step could be optimized and integrated into a continuous, multi-step process, significantly accelerating the discovery of new bioactive molecules. acs.orgyoutube.com This approach minimizes manual handling and allows for the safe use of hazardous reagents or intermediates.

Predictive Design of New Reactivity through Computational Methods

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity, guiding experimental design and accelerating discovery. Future research on this compound will increasingly rely on these methods.

Density Functional Theory (DFT) calculations, for example, can be used to model transition states and reaction pathways. This allows chemists to understand the origins of selectivity in catalytic reactions. organic-chemistry.org For instance, computational studies have been used to elucidate the mechanism of the CuAAC reaction and to design new ligands that could improve catalyst performance. researchgate.net They can also predict the most likely sites of reaction (regioselectivity) and the stereochemical outcome of asymmetric transformations. acs.org

Furthermore, machine learning and artificial intelligence (AI) algorithms are beginning to be used for reaction optimization and the prediction of novel reactivity. rsc.org By training models on large datasets of known reactions, these algorithms can predict the optimal conditions for a desired transformation or even suggest entirely new reaction pathways. youtube.com For a molecule like this compound, computational tools could be used to screen virtual libraries of catalysts for the functionalization of the alkyne or to predict novel cycloaddition partners beyond azides, opening up new avenues for chemical exploration. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 3-(Prop-2-yn-1-yl)oxazolidin-2-one, and how can reaction yields be optimized?

- Methodology : Propargylamine derivatives are key precursors. A common approach involves alkylation of oxazolidin-2-one with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60°C). Monitoring via TLC and optimizing stoichiometry (1.2–1.5 equivalents of propargylating agent) improves yields (typically 60–75%). Post-reaction purification by column chromatography (hexane/EtOAc gradient) ensures product purity .

- Troubleshooting : Low yields may result from moisture sensitivity; use anhydrous solvents and inert atmosphere.

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Analytical Workflow :

- ¹H/¹³C NMR : Key signals include the oxazolidinone carbonyl (δ ~155 ppm in ¹³C NMR) and propargyl protons (δ ~2.5–3.0 ppm for CH₂, δ ~70–85 ppm for alkyne carbons) .

- HRMS : Confirm molecular formula (e.g., C₆H₇NO₂: [M+H]⁺ calc. 126.0556, found 126.0555) .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of substituted this compound derivatives?

- Strategy : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (Pd or Cu systems) enhance stereocontrol. For example, Pd-catalyzed carboxy-alkynylation of propargylic amines with CO₂ achieves >90% enantiomeric excess (ee) under optimized ligand conditions (e.g., BINAP) .

- Data Analysis : Monitor diastereomer ratios via chiral HPLC or ¹H NMR splitting patterns .

Q. What computational or experimental methods resolve contradictions in crystallographic data for oxazolidinone derivatives?

- Crystallographic Refinement : Use SHELXL for small-molecule refinement, leveraging restraints for disordered propargyl groups. Validate with R-factor convergence (<5%) and electron density maps .

- Contradiction Handling : Cross-validate with spectroscopic data (e.g., NMR coupling constants for stereochemistry) .

Q. How can reaction pathways involving this compound be mechanistically probed?

- Mechanistic Tools :

- Kinetic Studies : Monitor intermediates via in-situ IR or NMR spectroscopy.

- Isotopic Labeling : Use ¹³C-labeled CO₂ in carboxylation reactions to trace incorporation .

Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent propargyl group degradation.

- Characterization : Combine multiple techniques (NMR, HRMS, X-ray) for unambiguous structural assignment .

- Troubleshooting : Address low crystallinity by screening solvent systems (e.g., EtOAc/hexane vs. DCM/pentane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.